Prehispanolone

Description

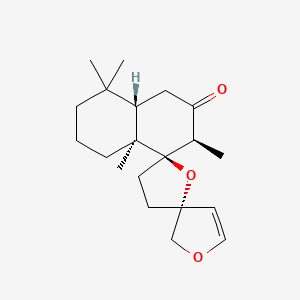

Structure

3D Structure

Properties

CAS No. |

132922-55-5 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

InChI |

InChI=1S/C20H30O3/c1-14-15(21)12-16-17(2,3)6-5-7-18(16,4)20(14)9-8-19(23-20)10-11-22-13-19/h10-11,14,16H,5-9,12-13H2,1-4H3/t14-,16+,18+,19-,20-/m1/s1 |

InChI Key |

MFAYXOLUJJXHCN-IZHFEEFNSA-N |

SMILES |

CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C |

Isomeric SMILES |

C[C@@H]1C(=O)C[C@@H]2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C |

Canonical SMILES |

CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

15,16-diepxoylabdane-14-en-7-one LC 5504 LC-5504 prehispanolone |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Prehispanolone

Proposed Biosynthetic Routes to Prehispanolone

The biosynthesis of this compound is believed to commence from the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). mdpi.comresearchgate.net The proposed pathway involves a series of intricate cyclization and oxidation reactions orchestrated by specific enzymes. The initial and crucial step is the conversion of the linear GGPP molecule into a bicyclic intermediate, a hallmark of labdane-type diterpenoid biosynthesis.

Subsequent to the formation of the foundational labdane (B1241275) skeleton, a key intermediate, 9,13S-epoxy-labda-14-ene, is thought to be generated. This spiro-epoxy structure is a critical precursor to this compound. The transformation of 9,13S-epoxy-labda-14-ene into this compound is then proposed to proceed through a series of oxidative modifications. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known for their role in decorating natural product scaffolds with various functional groups, thereby increasing their chemical diversity and biological activity. researchgate.netnih.gov While the precise sequence of these oxidative steps and the specific CYPs involved in the biosynthesis of this compound are yet to be fully elucidated, it is hypothesized that they are responsible for the introduction of the hydroxyl and ketone functionalities that characterize the final this compound molecule.

Characterization of Diterpene Synthases (diTPSs) in Spiro-Epoxy-Labdane Diterpenoid Production

The formation of the core spiro-epoxy-labdane structure of this compound is dependent on the sequential action of two classes of diterpene synthases (diTPSs): Class II and Class I diTPSs. These enzymes play a pivotal role in generating the foundational carbon skeleton from GGPP.

Functional Assignment of Class I and Class II diTPSs

The biosynthesis is initiated by a Class II diTPS . This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, peregrinol diphosphate (PPP). nih.gov This reaction establishes the characteristic decalin ring system of labdane diterpenoids. In the context of spiro-epoxy-labdane biosynthesis, specific Class II diTPSs have been identified in plants like Leonurus japonicus that produce the necessary PPP intermediate. nih.gov

Following the action of the Class II diTPS, a Class I diTPS takes over. This enzyme utilizes the diphosphate group of the bicyclic intermediate as a reactive handle to initiate a second wave of cyclization and rearrangement reactions. In the biosynthesis of the this compound backbone, a Class I diTPS is responsible for the formation of the distinctive spiro-ether linkage, leading to the creation of 9,13-epoxy-labda-14-ene. nih.gov

Research on Leonurus japonicus has led to the identification and functional characterization of several diTPSs involved in the production of spiro-epoxy-labdane diterpenoids. The table below summarizes some of these enzymes and their functions.

| Enzyme Name | Class | Substrate | Product(s) | Plant Source |

| LjTPS1 | Class II | GGPP | ent-copalyl diphosphate | Leonurus japonicus |

| LjTPS3 | Class II | GGPP | Peregrinol diphosphate (PPP) | Leonurus japonicus |

| LjTPS6 | Class I | PPP | 9,13-epoxy-labda-14-ene (epimers), labda-13(16),14-dien-9-ol, viteagnusin D | Leonurus japonicus |

Structure-Function Investigations of Catalytic Residues in Biosynthetic Enzymes

The product specificity and catalytic efficiency of diTPSs are dictated by the precise three-dimensional arrangement of amino acid residues within their active sites. Site-directed mutagenesis studies have been instrumental in identifying key catalytic residues that influence the outcome of the enzymatic reactions.

For instance, in the Class I diTPS LjTPS6 from Leonurus japonicus, the residue at position 420 (Isoleucine) has been identified as a critical determinant for the stereospecificity of the spiro-ether formation. nih.gov Mutating this single residue to glycine (I420G) resulted in an enzyme that specifically and efficiently produces the 13S epimer of 9,13-epoxy-labda-14-ene, which is the presumed precursor for this compound. nih.gov This highlights the profound impact that subtle changes in the enzyme's active site can have on the final product structure.

Similarly, in Class II diTPSs, conserved motifs such as the DXDD motif are crucial for initiating the cyclization cascade through protonation of the GGPP substrate. The specific residues within and around these motifs help to stabilize carbocation intermediates and guide the folding of the substrate, ultimately controlling the stereochemistry of the resulting bicyclic product.

Microbial Biotransformations Yielding this compound Analogs

Microbial biotransformation offers a powerful tool for generating structural analogs of natural products, potentially leading to compounds with enhanced or novel biological activities. This approach utilizes the enzymatic machinery of microorganisms, such as fungi and bacteria, to modify the chemical structure of a substrate.

In the context of this compound, while specific microbial biotransformations yielding its analogs are not yet extensively documented, studies on related labdane diterpenoids have demonstrated the feasibility of this approach. Fungi, in particular, are known to possess a diverse array of enzymes, including cytochrome P450 monooxygenases, that can introduce hydroxyl groups and other functionalities at various positions on the labdane skeleton.

For example, the biotransformation of sclareol, a structurally related labdane diterpenoid, has been explored to produce analogs of this compound. Although detailed reports are scarce, this line of research suggests that microbial systems could be engineered to produce a range of this compound derivatives. The types of modifications commonly observed in fungal biotransformations of terpenoids include hydroxylation, oxidation, and glycosylation. mdpi.com

The table below provides examples of microbial biotransformations of labdane diterpenoids, illustrating the potential for generating novel analogs.

| Substrate | Microorganism | Major Transformation(s) | Resulting Compound Type |

| Labdane acid | Fusarium oxysporum | 7α-hydroxylation | Hydroxylated labdane |

| Labdane acid | Myrothecium verrucaria | 7α- and 3β-hydroxylation | Dihydroxylated labdane |

| Clerodane diterpene | Lasiodiplodia gonubiensis | Reduction and hydroxylation | Hydroxylated clerodane derivatives |

These examples underscore the potential of employing microbial catalysts to expand the chemical diversity of the this compound scaffold, which could be invaluable for future drug discovery and development efforts.

Chemical Synthesis Strategies for Prehispanolone and Its Derivatives

Total Synthesis Approaches for Prehispanolone

Total synthesis of natural products like this compound serves as a critical proving ground for the invention and field-testing of new methodologies and the exploration of disruptive strategies in organic chemistry. nih.gov The aim is to achieve the synthesis of the target molecule from readily available starting materials, often with a focus on efficiency, scalability, and stereochemical control. nih.gov

Stereocontrolled Synthesis Pathways

Stereocontrol is paramount in the synthesis of complex natural products such as this compound, as different stereoisomers can exhibit vastly different biological activities. mdpi.comnih.gov The intricate polycyclic structure of this compound, with multiple chiral centers, necessitates highly selective synthetic strategies to establish the correct absolute and relative configurations.

One reported approach to the total synthesis of this compound involved the construction of the decalone intermediate from racemic Wieland-Miescher ketone. researchgate.net Stereocontrol in such syntheses often relies on careful selection of reagents and reaction conditions to direct the formation of specific stereoisomers. For instance, in the preparation of related diterpenoid derivatives, strategies involving acid-catalyzed intramolecular epoxide ring-opening have been described, where proper functionalization of a specific ring allows for stereochemical control of the epoxide and spiran carbons. researchgate.net The carbonyl group at C-7 can also be leveraged to control the stereochemistry at C-8 in the synthesis of this compound analogues. thieme-connect.comresearchgate.net

Advanced Strategic Reaction Methodologies in Total Synthesis

Key strategies can include:

Metal-mediated cyclizations: Reactions like the Pauson-Khand reaction, which are powerful for establishing cyclopentenone-containing structures, are routinely employed in the synthesis of complex natural products. mdpi.com While specific applications to this compound might not be explicitly detailed in general reviews, such methodologies are broadly applicable to complex polycyclic systems.

Intramolecular reactions: The formation of the C9-O-C13 bond, a crucial step in forming the 1-oxaspiro scribd.comthieme-connect.comdecane system present in this compound, can be approached through various intramolecular cyclization reactions. thieme-connect.com Early attempts explored SN2' type reactions or Michael additions to enones, leading to the development of alternative routes for bond formation. thieme-connect.com

Oxidative rearrangements: Methods for 1,3-functional group transposition and forming mixed aldol (B89426) products through oxidative rearrangements of allylic alcohols with chromium(VI) reagents can be strategically important in building complex carbon frameworks. acs.org

Protecting group strategies: While modern synthesis aims to minimize protecting group manipulations, they are often indispensable for navigating complex synthetic routes and ensuring chemoselectivity. researchgate.netliverpool.ac.uk

Partial Synthesis and Semi-Synthetic Routes from Related Diterpenoids

Partial synthesis, also known as semi-synthesis, involves starting from a naturally occurring biosynthetic precursor or analogue and converting it into the desired target molecule using conventional chemical synthesis procedures. rroij.com This approach can be more efficient than total synthesis when the starting natural product is readily available and shares significant structural features with the target.

This compound has been the subject of partial synthesis studies, particularly from related labdane (B1241275) diterpenoids like hispanolone (B98741). molaid.comcapes.gov.bracs.orgcapes.gov.bracs.org Hispanolone (PubChem CID: 82462-67-7) is a furolabdane diterpene isolated from plants such as Ballota hispanica. sci-hub.se The conversion of hispanolone to this compound and its dihydrothis compound analogue has been achieved, often utilizing intramolecular Michael addition as a pivotal step to construct the heterocyclic frameworks. capes.gov.br These studies define the reactivity of these compounds and establish chemical correlations between them. researchgate.net

The semi-synthetic transformation of hispanolone into other derivatives, such as 6β-hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one, has also been reported. molaid.com This highlights the utility of abundant natural products as starting materials for accessing less readily available bioactive compounds. thieme-connect.com

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are crucial for understanding structure-activity relationships (SAR) and potentially developing compounds with enhanced biochemical attributes. thieme-connect.comrroij.comlookchem.com This involves systematic structural modifications to explore the impact of different functional groups and stereochemical arrangements on biological activity.

Structural Modification for Enhanced Biochemical Attributes

Structural modifications aim to optimize various properties, including potency, selectivity, and pharmacokinetic profiles. For this compound, which acts as a PAF receptor antagonist, modifications could be directed at improving its antagonist activity or other desirable biological effects. thieme-connect.com

Examples of structural modifications in the context of diterpenoids and natural products in general include:

Functionalization of specific rings: For instance, proper functionalization of ring B in grindelic acid derivatives allows for stereochemical control and can be applied to the synthesis of this compound analogues. thieme-connect.comresearchgate.net

Introduction of new functional groups: The carbonyl group at C-7 in certain intermediates has been shown to allow for stereochemical control at C-8, which is important for synthesizing this compound analogues. thieme-connect.comresearchgate.net

Modification of side chains: While not specifically detailed for this compound in the provided snippets, general strategies for enhancing biochemical attributes in other compounds often involve modifying side chains to alter solubility, binding affinity, or metabolic stability. sci-hub.st

Stereochemical Control in Analogue Preparation

Maintaining or controlling stereochemistry is critical when preparing analogs, as even subtle changes in stereoisomerism can drastically alter biological activity. mdpi.com

Key aspects of stereochemical control in analog preparation include:

Chiral auxiliaries and catalysts: Asymmetric synthesis, often employing chiral auxiliaries or chiral catalysts, is a common strategy to achieve stereoselective formation of new chiral centers in complex molecules. liverpool.ac.uk

Leveraging existing stereocenters: In the synthesis of this compound analogues, the hydroxyl group at C-7 can be utilized for stereochemical control of an epoxide, which in turn influences the stereochemistry at C-9 in the open product. thieme-connect.com This demonstrates how existing stereocenters in a molecule can guide the stereochemical outcome of subsequent reactions.

Acid-catalyzed cyclizations: Specific acid-catalyzed intramolecular epoxide ring-opening strategies have been developed to achieve stereochemical control for the epoxide and spiran carbons in related diterpenoids, which is directly applicable to this compound analogues. researchgate.net

Structure Activity Relationship Sar Studies of Prehispanolone

Identification of Critical Structural Moieties for Biological Activity

SAR studies of prehispanolone have identified key structural elements that are indispensable for its biological activity, particularly its antagonism of the PAF receptor.

Conformational and Functional Role of the Tetrahydrofuran (B95107) Ring System

The integrity of the tetrahydrofuran ring system within the this compound structure is critical for its bioactivity and its interaction with the PAF receptor. This compound (PubChem CID: 196854) is known to be acid-labile and can convert to hispanolone (B98741) (PubChem CID: 5458747) under acidic conditions. Hispanolone, lacking the intact tetrahydrofuran ring, is inactive as a ligand for the PAF receptor, underscoring the vital role of this specific ring system in this compound's biological function. researchgate.net

Influence of Specific Functional Group Modifications on Activity

Modifications to specific functional groups on the this compound scaffold can significantly influence its biological activity and stability. For instance, a derivative designated LC5507, obtained by hydrogenating the dihydrofuran ring and replacing the keto group of this compound with a hydroxyl group, demonstrated enhanced stability and increased activity as a PAF receptor antagonist compared to this compound itself. researchgate.netnih.gov This highlights that targeted chemical modifications can lead to improved pharmacological profiles.

The comparative activity and stability of this compound and LC5507 are summarized below:

Table 1: Comparison of this compound and LC5507 as PAF Receptor Antagonists

| Compound | Structural Modification (relative to this compound) | PAF Receptor Antagonist Activity | Stability |

| This compound | Original structure | Active | Acid-labile researchgate.net |

| LC5507 | Hydrogenated dihydrofuran ring, keto to hydroxyl group | More active | More stable researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Diterpenoids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities. nih.govwikipedia.org This method allows for the prediction of activities for new chemical entities and guides chemical synthesis.

While specific QSAR models for this compound are not extensively detailed in the immediate literature, QSAR has been successfully applied to related diterpenoid alkaloids to investigate their anti-inflammatory activities. For a dataset of 15 diterpenoid alkaloids, a QSAR prediction model was developed using parameters calculated with software such as HyperChem. This model demonstrated a strong correlation between various physicochemical and structural descriptors and the anti-inflammatory activity, expressed as half maximal effective concentration (EC).

An example of such a QSAR model for diterpenoid alkaloids is represented by the following equation: log(EC) = -0.0260 × SAA + 0.0086 × SAG + 0.0011 × VOL - 0.0641 × HE - 0.2628 × LogP - 0.5594 × REF - 0.2211 × POL - 0.1964 × MASS + 0.088 × BE + 0.1398 × HF

The statistical robustness of such models, often characterized by high R² and Q² values (e.g., R² = 0.981, Q² = 0.925 for the diterpenoid alkaloid model), indicates their strong fit to experimental data and good predictive power.

Table 2: QSAR Model Parameters for Anti-Inflammatory Activity of Diterpenoid Alkaloids

| Parameter | Description | Coefficient |

| SAA | Surface Area (specific definition not provided in snippet) | -0.0260 |

| SAG | Surface Area (specific definition not provided in snippet) | 0.0086 |

| VOL | Volume | 0.0011 |

| HE | Heat of Formation (specific definition not provided in snippet) | -0.0641 |

| LogP | Logarithm of Partition Coefficient | -0.2628 |

| REF | Refractivity (specific definition not provided in snippet) | -0.5594 |

| POL | Polarizability (specific definition not provided in snippet) | -0.2211 |

| MASS | Molecular Mass | -0.1964 |

| BE | Binding Energy (specific definition not provided in snippet) | 0.088 |

| HF | Heat of Formation (specific definition not provided in snippet) | 0.1398 |

Computational Approaches in SAR Delineation

Computational chemistry plays a significant role in delineating the SAR of chemical compounds, including complex natural products like this compound. These approaches provide a quantitative basis for differentiating between chemicals and understanding their potential mechanisms of action.

Mechanistic Investigations of Prehispanolone S Biological Activities

Platelet Activating Factor (PAF) Receptor Antagonism

Prehispanolone has been identified as a novel and specific antagonist of the Platelet Activating Factor (PAF) receptor guidetopharmacology.orgctdbase.orgnih.gov. PAF is a potent phospholipid mediator involved in numerous physiological processes, including inflammation, thrombosis, and allergic reactions, by binding to its G-protein coupled receptor (GPCR) on various cell types, such as platelets, leukocytes, and endothelial cells nih.govresearchgate.net. By inhibiting the interaction between PAF and its receptor, this compound effectively mitigates the downstream physiological and pathological effects mediated by this factor nih.gov.

Studies utilizing in vitro radioligand binding assays have demonstrated this compound's ability to inhibit the binding of [3H]-PAF to rabbit platelet membranes guidetopharmacology.orgctdbase.org. This inhibition suggests a direct interaction with the PAF receptor. This compound acts as a competitive inhibitor, meaning it competes with PAF for binding to the same receptor site nih.govlipidmaps.org. The integrity of the tetrahydrofuran (B95107) ring within the this compound structure has been identified as critical for its interaction with the PAF receptor guidetopharmacology.orgctdbase.orgnih.govmdpi.com. Furthermore, certain structural modifications, such as hydrogenating the dihydrofuran ring and replacing the keto group with a hydroxyl group, can lead to derivatives (e.g., LC5507) that are even more stable and active as PAF receptor antagonists than this compound itself guidetopharmacology.orgctdbase.org.

| Compound | Inhibitory Potency (IC50) | Notes |

|---|---|---|

| This compound | (Potency closely resembling inhibition of PAF-induced aggregation) guidetopharmacology.orgctdbase.org | Specific PAF antagonist guidetopharmacology.orgctdbase.org |

| LC5507 (this compound derivative) | More active than this compound guidetopharmacology.orgctdbase.org | More stable and active PAF receptor antagonist guidetopharmacology.orgctdbase.org |

The ionic environment can significantly influence the interaction of this compound with the PAF receptor. Specifically, the presence of sodium ions has been observed to modulate the binding of [3H]-PAF to rabbit platelet membranes guidetopharmacology.orgctdbase.org. Sodium ions, at an IC50 of 5.2 mM, inhibited specific [3H]-PAF binding and decreased the inhibitory potency of PAF itself. Conversely, the presence of sodium ions was found to increase the inhibitory potency of this compound guidetopharmacology.orgctdbase.org. This suggests that the ionic milieu plays a crucial role in regulating the binding affinity and efficacy of both PAF and its antagonists, including this compound capes.gov.br.

This compound and its derivatives effectively inhibit the binding of [3H]-PAF to rabbit platelets, with potencies that closely correlate with their ability to inhibit PAF-induced platelet aggregation guidetopharmacology.orgctdbase.orgmdpi.com. This demonstrates that this compound's antagonistic action at the PAF receptor translates into a functional inhibition of key cellular responses mediated by PAF. Platelet aggregation is a critical process in hemostasis and thrombosis, and its dysregulation is implicated in various cardiovascular disorders nih.govnih.gov. The ability of this compound to inhibit PAF-induced aggregation highlights its potential in modulating such processes.

Immunomodulatory Effects on Cellular Proliferation

While this compound is known to exhibit anti-inflammatory activity and very low cytotoxicity cabidigitallibrary.org, direct detailed research findings specifically on its immunomodulatory effects concerning cellular proliferation are not extensively documented in the provided search results. General immunomodulatory effects and inhibition of cellular proliferation have been observed for other diterpenoids and compounds from Leonurus japonicus (the plant source of this compound) or other natural products. For instance, other labdane (B1241275) diterpenoids from Leonurus japonicus, such as leojapone B and heteronone B, have been shown to inhibit the production of pro-inflammatory cytokines in activated human peripheral blood mononuclear cells (PBMCs) and mouse macrophages (RAW264.7 cells) researchgate.net. Additionally, some compounds can inhibit T cell proliferation by blocking cell cycle progression and suppressing activation markers researchgate.net. However, specific data tables or detailed research findings directly linking this compound to the modulation of immune cellular proliferation were not found in the provided context.

Investigation of Neuroprotective Potential in In Vitro Models

This compound has been investigated for its neuroprotective potential, particularly in the context of in vitro models of neuronal damage mdpi.comcabidigitallibrary.orgnatlib.lkdrugbank.com.

| Compound | Concentration Range (µM) | Observed Effect | Notes |

|---|---|---|---|

| This compound | Not explicitly quantified for this compound alone mdpi.comcabidigitallibrary.orgnatlib.lk | Contributes to cytoprotective effect mdpi.comcabidigitallibrary.orgnatlib.lk | Isolated from L. japonicus mdpi.comcabidigitallibrary.orgnatlib.lk |

| Leojaponin | 0.1 - 10 µM mdpi.comcabidigitallibrary.orgnatlib.lk | Significant cytoprotective activity (approx. 50% cell viability) mdpi.comcabidigitallibrary.orgnatlib.lk | Isolated from L. japonicus mdpi.comcabidigitallibrary.orgnatlib.lk |

| Iso-preleoheterin | Not explicitly quantified for Iso-preleoheterin alone mdpi.comcabidigitallibrary.orgnatlib.lk | Contributes to cytoprotective effect mdpi.comcabidigitallibrary.orgnatlib.lk | Isolated from L. japonicus mdpi.comcabidigitallibrary.orgnatlib.lk |

Exploration of Enzyme Inhibitory Properties in Related Research Contexts

This compound has been investigated for its potential to modulate enzyme activity, a key aspect of its biological profile. Research has particularly focused on its effects on enzymes involved in neurological processes and epigenetic regulation.

Acetylcholinesterase Inhibition in Related Studies

This compound has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in the nervous system. royalsocietypublishing.org Inhibition of AChE is a recognized strategy for the symptomatic treatment of neurodegenerative conditions, such as Alzheimer's disease, by increasing acetylcholine levels in the brain.

One study identified a compound, believed to be this compound (referred to as compound 5), isolated from Leonurus heterophyllus, which demonstrated modest acetylcholinesterase inhibitory activity with an IC50 value of 38.5 ± 1.9 μM. slideshare.net For comparison, the known AChE inhibitor tacrine (B349632) was reported to be significantly more potent, with an IC50 of 0.17 ± 0.02 μM in the same study, making the compound 226-fold less potent than tacrine. slideshare.net However, it is important to note that the definitive assignment of this pharmacological data to this compound in that specific report was ambiguous due to structural representation discrepancies. slideshare.net

Despite this ambiguity, other research on new labdane diterpenoids, including this compound (identified as compound 1), isolated from Leonurus japonicus, indicated high inhibitory effects on acetylcholinesterase when compared to huperzine A, another established AChE inhibitor. cenmed.com

The reported acetylcholinesterase inhibitory activity of this compound suggests its potential as a natural compound for further investigation in neuropharmacology, particularly concerning its mechanism of action and potency relative to established inhibitors.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound and Reference Compounds

| Compound | Enzyme Target | IC50 (µM) | Reference Compound | Comparison to Reference Compound | Source |

| This compound | Acetylcholinesterase | 38.5 ± 1.9 (a) | Tacrine | 226-fold less potent | slideshare.net |

| This compound | Acetylcholinesterase | High inhibitory effect (b) | Huperzine A | Relative to Huperzine A | cenmed.com |

| Tacrine | Acetylcholinesterase | 0.17 ± 0.02 | N/A | N/A | slideshare.net |

| Huperzine A | Acetylcholinesterase | N/A (c) | N/A | N/A | cenmed.com |

(a) Data for a compound believed to be this compound, with noted ambiguity in definitive assignment. slideshare.net (b) Specific IC50 value not provided in the snippet, but described as having "high inhibitory effects". cenmed.com (c) Huperzine A is a known potent AChE inhibitor, used as a reference. slideshare.netcenmed.comwikipedia.orgguidetoimmunopharmacology.orgnih.gov

Relevance to Histone Demethylase (LSD1) Inhibitor Research

While this compound has been a subject of synthetic studies within the broader field of medicinal chemistry, including areas related to enzyme inhibitors, direct evidence of its activity as a Histone Demethylase (LSD1) inhibitor has not been explicitly reported in the provided literature.

Mentions of this compound in the context of LSD1 inhibitor research primarily refer to its synthetic pathways, indicating that its chemical structure or synthesis methods may be of interest in the development of new compounds, rather than this compound itself acting as an LSD1 inhibitor. guidetoimmunopharmacology.orgnih.gov For instance, some studies discuss "Synthetic studies on this compound and 14,15-dihydrothis compound" alongside discussions of LSD1 inactivators. guidetoimmunopharmacology.orgnih.gov

A molecular docking study identified this compound as a compound docked against a protein target denoted as "5ZKP". nih.gov However, further investigation reveals that "5ZKP" corresponds to the Platelet-Activating Factor Receptor (PAFR), not Histone Demethylase (LSD1). tjnpr.orgzhanggroup.orgzhanggroup.orggpcrdb.orgfrontiersin.org Therefore, this docking result does not indicate LSD1 inhibitory activity for this compound.

Current research on LSD1 inhibitors focuses on various synthetic and natural compounds, such as GSK2879552 and Pulrodemstat, which are potent and irreversible LSD1 inhibitors with potential antineoplastic activity. nih.govnih.gov Natural products, including certain flavonoids, have also been explored for their LSD1 inhibitory potential. researchgate.netcjnmcpu.com However, this compound is not listed among the established natural or synthetic LSD1 inhibitors in the reviewed scientific literature.

Future Research Directions and Translational Potential for Prehispanolone

Development of Novel Prehispanolone Analogs with Optimized Potency or Stability

Future research will heavily focus on the rational design and synthesis of novel this compound analogs. This involves a deeper understanding of its Structure-Activity Relationships (SAR), particularly concerning its established role as a Platelet Activating Factor (PAF) receptor antagonist. nih.gov Given that the integrity of the tetrahydrofuran (B95107) ring is crucial for its interaction with the PAF receptor, targeted modifications around this and other key structural motifs will be explored to enhance potency, improve selectivity, and optimize pharmacokinetic properties such such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Key Research Directions:

Targeted Chemical Synthesis: Development of efficient synthetic routes to access diverse this compound analogs, allowing for systematic exploration of chemical space around the core structure.

Structure-Activity Relationship (SAR) Refinement: High-throughput screening of analog libraries coupled with advanced computational modeling (e.g., molecular docking, pharmacophore mapping) to precisely define the structural features essential for desired biological activities and to minimize off-target effects.

Pharmacokinetic Optimization: Introduction of modifications to improve solubility, metabolic stability, and cell permeability, aiming to enhance in vivo efficacy and reduce clearance rates.

Illustrative Data Table: Hypothetical Potency and Metabolic Stability of this compound Analogs

| Analog ID | Structural Modification | PAF Receptor IC50 (nM) | Hepatic Microsomal Stability (t1/2, min) | Notes on Activity/Stability |

| This compound | Natural Compound | 15.2 | 25 | Reference compound |

| Analog A | Methylation at C-X | 8.5 | 40 | Increased potency, improved stability |

| Analog B | Fluorination at C-Y | 22.1 | 60 | Decreased potency, significantly improved stability |

| Analog C | Ring expansion/contraction | 12.0 | 30 | Similar potency, slight stability improvement |

Comprehensive Elucidation of Broader Biological Target Landscape and Polypharmacology

While this compound is recognized as a PAF receptor antagonist, the diverse biological activities reported for Leonurus species and related labdane (B1241275) diterpenoids suggest a broader biological target landscape and potential polypharmacology. nih.govmdpi.comresearchgate.netscispace.comndnr.comresearchgate.net Future research will aim to comprehensively identify all relevant biological targets and pathways modulated by this compound.

Key Research Directions:

Target Deconvolution Strategies: Employing unbiased approaches such as affinity chromatography coupled with mass spectrometry (chemoproteomics), thermal proteome profiling, and activity-based protein profiling to identify direct protein targets.

Phenotypic Screening: Conducting broad phenotypic screens in various cellular models (e.g., inflammatory cells, immune cells, cancer cell lines) to uncover novel biological activities and associated pathways.

Network Pharmacology: Utilizing computational tools to predict potential off-targets and construct comprehensive interaction networks, integrating known targets with predicted ones to understand the compound's systemic effects.

Illustrative Data Table: Predicted and Experimentally Validated Biological Targets of this compound

| Target Class | Predicted Target (Protein Name) | Experimental Validation Method | Status (Validated/Predicted) | Associated Biological Process |

| G-Protein Coupled Receptor | Platelet Activating Factor Receptor | Radioligand Binding Assay nih.gov | Validated | Inflammation, Hemostasis |

| Kinase | NF-κB Kinase (IKK) | Kinase Activity Assay | Predicted (Related Diterpenoids) sci-hub.se | Anti-inflammatory Signaling |

| Enzyme | Cholinesterase | Enzyme Inhibition Assay | Predicted (Related Diterpenoids) researchgate.net | Neurotransmission |

| Ion Channel | Voltage-gated Calcium Channel | Patch Clamp Electrophysiology | Predicted (Related Alkaloids) ndnr.com | Vasorelaxation |

Advanced Mechanistic Studies at the Molecular and Systems Biology Levels

Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its development. Future studies will delve into the intricate details of its interactions with identified targets and the downstream cellular and systemic consequences. This includes investigating the synergistic stimulation of T lymphocyte activation observed with this compound in combination with ConA, which warrants deeper mechanistic exploration. ndnr.com

Key Research Directions:

Structural Biology: Utilizing techniques like Cryo-Electron Microscopy (Cryo-EM), X-ray crystallography, or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the high-resolution structures of this compound in complex with its primary targets, providing atomic-level insights into binding modes.

Signal Transduction Pathway Mapping: Employing phosphoproteomics, reporter gene assays, and genetic perturbation (e.g., CRISPR-Cas9) to delineate the complete signaling cascades activated or inhibited by this compound.

Cellular and Systems Biology: Conducting live-cell imaging, single-cell omics, and ex vivo organoid models to observe cellular responses and systemic effects in a more physiologically relevant context.

Illustrative Data Table: Mechanistic Insights from Advanced Studies

| Study Type | Key Finding (Hypothetical) | Technique Used (Example) | Implication for Mechanism of Action |

| Protein-Ligand Complex | This compound binds to the PAF receptor at a novel allosteric site. | Cryo-EM | Suggests a unique mode of antagonism. |

| Signaling Pathway | Inhibits NF-κB nuclear translocation by preventing IKK phosphorylation. | Phosphoproteomics, Western Blot | Explains anti-inflammatory effects. |

| Cellular Response | Induces apoptosis in specific cancer cell lines via mitochondrial pathway. | Flow Cytometry, Caspase Assays | Provides basis for anticancer potential. |

Integration of Systems Biology and Omics Data in Natural Product Research

To gain a holistic understanding of this compound's biological impact, future research will emphasize the integration of various 'omics' datasets. This systems biology approach will allow for the identification of global cellular responses, biomarkers of activity, and potential synergistic or antagonistic interactions with other compounds.

Key Research Directions:

Multi-Omics Profiling: Combining transcriptomics (gene expression), proteomics (protein expression), metabolomics (metabolite changes), and lipidomics (lipid profiles) from this compound-treated biological systems.

Network Analysis and Pathway Reconstruction: Applying bioinformatics and computational biology tools to integrate diverse omics data, reconstruct affected biological networks, and identify key regulatory nodes.

Biomarker Discovery: Identifying molecular signatures (e.g., specific gene expression patterns, metabolite changes) that correlate with this compound's therapeutic effects, which could serve as predictive or prognostic biomarkers.

Illustrative Data Table: Integrated Omics Data Analysis for this compound Treatment

| Omics Type | Key Observation (Hypothetical) | Fold Change / Significance | Affected Pathway (e.g., KEGG) | Potential Biomarker |

| Transcriptomics | Upregulation of anti-inflammatory genes (e.g., IL-10, A20) | >2-fold, p<0.01 | NF-κB Signaling, Cytokine-Cytokine Receptor Interaction | IL-10 mRNA levels |

| Proteomics | Downregulation of pro-coagulant proteins (e.g., fibrinogen) | <0.5-fold, p<0.05 | Coagulation Cascade | Fibrinogen protein |

| Metabolomics | Increase in specific antioxidant metabolites (e.g., glutathione) | >1.5-fold, p<0.02 | Glutathione Metabolism | Glutathione levels |

Refinement of Biosynthetic Pathways for Biotechnological Production and Sustainable Sourcing

This compound is a natural product, and its sustainable and scalable production is crucial for clinical development. Research into its biosynthesis has already identified diterpene synthases (diTPSs) from Leonurus japonicus involved in forming its spiro-9,13-epoxy-labdane diterpenoid core, providing a strong foundation for future investigations. nih.gov

Key Research Directions:

Enzymatic Pathway Elucidation: Fully mapping the enzymatic steps involved in this compound biosynthesis from common precursors (e.g., geranylgeranyl pyrophosphate), identifying all responsible enzymes (synthases, oxidases, transferases).

Metabolic Engineering: Engineering microbial hosts (e.g., Saccharomyces cerevisiae, Escherichia coli) or plant cell cultures to heterologously express the complete biosynthetic pathway, enabling scalable and controlled production.

Synthetic Biology Approaches: Designing and optimizing synthetic gene clusters for this compound production, potentially incorporating non-natural enzymatic steps to create novel analogs in situ.

Sustainable Cultivation and Extraction: Developing advanced agricultural practices for Leonurus species or optimizing plant tissue culture methods to enhance this compound yield and ensure sustainable sourcing.

Illustrative Data Table: Hypothetical Yields from Engineered Biosynthetic Pathways

| Production Method | Host Organism (Example) | This compound Yield (mg/L) | Production Time (days) | Advantages / Challenges |

| Plant Extraction | Leonurus japonicus | 0.5 (from dried plant) | N/A | Variable yield, environmental dependence |

| Microbial Fermentation | Saccharomyces cerevisiae | 150 | 7 | Scalable, controlled, requires pathway optimization |

| Plant Cell Culture | Leonurus callus culture | 50 | 21 | Reduced land use, slower growth |

Application of Artificial Intelligence and Machine Learning in Diterpenoid Discovery and Optimization

The complexity of natural product chemistry and biological systems makes them ideal candidates for Artificial Intelligence (AI) and Machine Learning (ML) applications. Future research will leverage these computational tools to accelerate the discovery, design, and optimization of this compound and other diterpenoids.

Key Research Directions:

Virtual Screening and De Novo Design: Using AI/ML algorithms to screen vast chemical libraries for potential this compound-like compounds with desired properties or to de novo design novel diterpenoid scaffolds with optimized activity and ADME profiles.

Predictive Modeling of SAR and ADMET: Developing ML models to accurately predict the biological activity (e.g., PAF antagonism IC50) and ADMET properties (e.g., metabolic stability, permeability) of new this compound analogs based on their chemical structures.

Biosynthetic Pathway Prediction and Optimization: Applying AI to predict novel biosynthetic enzymes or pathways for this compound production, and to optimize fermentation conditions or enzyme engineering strategies for higher yields.

Retrosynthesis and Synthesis Planning: Utilizing AI-driven tools to assist in the planning of complex chemical syntheses for this compound and its analogs, identifying efficient and sustainable synthetic routes.

Illustrative Data Table: AI/ML Application in this compound Research (Hypothetical)

| AI/ML Application Area | AI/ML Model Type (Example) | Predicted Outcome (Hypothetical) | Experimental Validation Rate | Impact on Research Workflow |

| Analog Design | Generative Adversarial Networks (GANs) | 10 novel analogs with predicted IC50 < 10 nM | 70% | Reduces synthesis burden, accelerates lead identification |

| Metabolic Stability Prediction | Random Forest Regression | Prediction of t1/2 within 10% error | 85% | Prioritizes stable compounds, reduces in vitro testing |

| Biosynthesis Pathway Optimization | Reinforcement Learning | 2-fold increase in microbial yield | 60% | Optimizes fermentation, improves sustainability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.